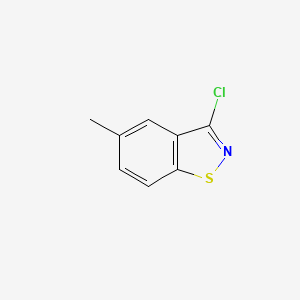![molecular formula C27H30N2O6 B13562218 2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylicacid](/img/structure/B13562218.png)
2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a tert-butoxycarbonyl (Boc) group. These protective groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid typically involves multiple steps, including the protection of amino groups and the formation of peptide bonds. One common method involves the use of Fmoc and Boc protective groups to protect the amino acids during the synthesis process. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), as well as coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which can efficiently handle the repetitive steps of deprotection and coupling. The use of high-performance liquid chromatography (HPLC) is also common to purify the final product and ensure its high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protective groups using reagents like piperidine and trifluoroacetic acid (TFA), respectively.
Coupling Reactions: Formation of peptide bonds using coupling reagents such as DIC and HOBt.
Substitution Reactions: Introduction of different functional groups to modify the compound’s properties.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM for Boc removal.
Coupling: DIC and HOBt in DMF or DCM.
Substitution: Various nucleophiles and electrophiles depending on the desired modification.
Major Products
The major products formed from these reactions are typically peptides or modified amino acids, depending on the specific synthetic goals.
Applications De Recherche Scientifique
2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Employed in the study of protein-protein interactions and enzyme mechanisms.
Material Science: Used in the design of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid primarily involves its role as a protected amino acid derivative. The protective groups (Fmoc and Boc) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound’s molecular targets and pathways are related to its interactions with other amino acids and peptides during the synthesis process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Lys(Boc)-OH: Another protected amino acid with similar protective groups.
Fmoc-Glu(OtBu)-OH: A glutamic acid derivative with Fmoc and tert-butyl protective groups.
Boc-Asp(OBzl)-OH: An aspartic acid derivative with Boc and benzyl protective groups.
Uniqueness
The uniqueness of 2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid lies in its specific structure, which combines both Fmoc and Boc protective groups. This combination allows for greater flexibility and control during peptide synthesis, making it a valuable tool in the field of organic chemistry and biochemistry .
Propriétés
Formule moléculaire |
C27H30N2O6 |
|---|---|
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid |
InChI |
InChI=1S/C27H30N2O6/c1-27(2,3)35-26(33)29-13-16-12-28(14-21(16)23(29)24(30)31)25(32)34-15-22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-11,16,21-23H,12-15H2,1-3H3,(H,30,31) |
Clé InChI |
AWLZYTGVZXISJD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2CN(CC2C1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13562150.png)
![2-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13562154.png)

![rel-(2R)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoicacid](/img/structure/B13562166.png)
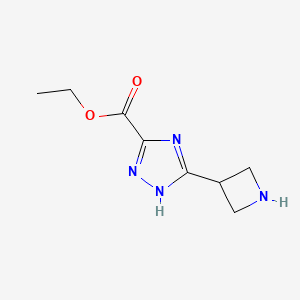
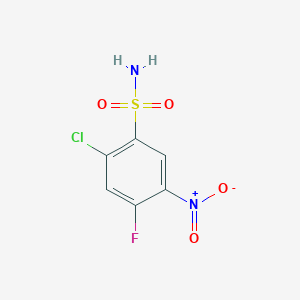
![1-[(Tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylicacid](/img/structure/B13562178.png)
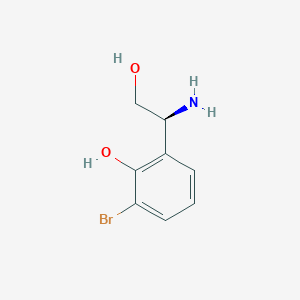
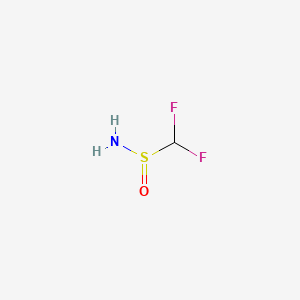
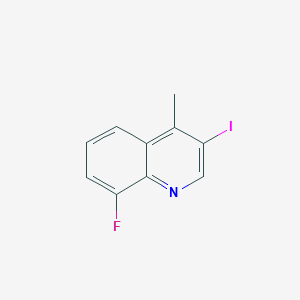
![2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13562199.png)
![2-[4-(4-Propylphenyl)phenyl]acetic acid](/img/structure/B13562204.png)
![Tert-butyl 2-hydroxy-6-oxa-9-azaspiro[3.6]decane-9-carboxylate](/img/structure/B13562214.png)
